2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)17(11,15)16/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJZZQKDCRNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Solvent Effects
The reaction initiates with deprotonation of the benzothiadiazine substrate by t-BuOK, generating a dianionic intermediate. Computational studies support a stepwise mechanism involving N–N bond cleavage and subsequent C–C bond formation. Solvent polarity critically influences product distribution:
Stoichiometric Optimization
Using 6 equivalents of t-BuOK in DMSO at 25°C for 6 hours achieves near-quantitative conversion to the target propanoic acid derivative after acidic workup. Deuterium-labeling experiments confirm the integrity of the methylene group during rearrangement, validating the proposed intermediate structures.
Acid-Catalyzed Workup and Crystallization
Post-reaction processing significantly impacts purity and yield. Quenching the basic reaction mixture with 1% hydrochloric acid (HCl) instead of water selectively protonates the benzisothiazole intermediate, yielding 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in 92% isolated yield. Crystallization from polar aprotic solvents (e.g., DMSO or 1,4-dioxane) further enhances purity to >98%, as evidenced by nuclear magnetic resonance (NMR) spectroscopy.
Scalable Synthesis via Benzothiadiazine Precursors
Scale-up protocols demonstrate robustness at the 1.2 mmol scale using THF as the solvent. Key parameters include:
- Reagent Ratios : 2:1 molar ratio of t-BuOK to substrate.
- Temperature Control : Maintaining 25°C prevents side reactions.
- Workup Modifications : Gradual acid addition avoids exothermic decomposition.
This method achieves 76% yield with 92% deuteration at position 4 when employing deuterated water (D2O), underscoring its utility for isotopic labeling.
Comparative Analysis of Synthetic Routes
The table below consolidates critical data from experimental studies:
| Method | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Diaza--Wittig | t-BuOK (6 eq) | DMSO | 25 | 84 | 98 |
| Acidic Quenching | HCl | H2O | 25 | 92 | 95 |
| Scalable Synthesis | t-BuOK (2 eq) | THF | 25 | 76 | 90 |
Data adapted from ACS Journal of Organic Chemistry (2020).
Mechanistic Insights from Computational Chemistry
Density functional theory (DFT) calculations reveal a 1.2 kcal/mol energy difference between key intermediates, rationalizing the product distribution observed under thermodynamic control. The delocalization of electrons across the C=C–N–C=O moiety stabilizes the benzothiazine dianion, favoring its formation in polar solvents.
Industrial Applications and Patent Considerations
While direct patents for this compound are limited, analogous benzisothiazol derivatives are protected under EP0196132B1 for their therapeutic potential. Acid addition salt forms, as described in the patent, suggest viable strategies for enhancing compound stability during large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
| Reaction Site | Conditions | Products | Mechanism |
|---|---|---|---|
| Amide-like linkage | Aqueous HCl (1M, reflux) | 3-oxobenzo[d]isothiazole-1,1-dioxide + 2-hydroxypropanoic acid | Acid-catalyzed nucleophilic cleavage |
| Sulfone group | Not observed under standard | Stable under typical hydrolysis conditions | — |
| Propanoic acid moiety | Aqueous NaOH (pH >12, 25°C) | Sodium salt of the parent compound (enhanced water solubility) | Deprotonation |
This behavior aligns with benzisothiazole derivatives containing electron-withdrawing sulfone groups, which stabilize the ring against hydrolysis .
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions:
Ester derivatives show improved membrane permeability in pharmacological testing .
Decarboxylation
Thermal decarboxylation occurs under controlled conditions:
| Temperature | Catalyst | Product | Notes |
|---|---|---|---|
| 180°C | None | 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2-yl)propane | Minor side reaction (≤15%) |
| 220°C | CuO nanoparticles | Same as above + CO2 | 89% conversion (TGA data) |
Decarboxylation is less favorable compared to simpler carboxylic acids due to steric hindrance from the benzisothiazole ring .
Nucleophilic Substitution
The sulfone group facilitates electrophilic reactivity at the sulfur atom:
Experimental evidence for these reactions remains sparse, but computational studies suggest feasibility .
Redox Reactions
The ketone group participates in selective reductions:
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH4 | MeOH, 0°C, 1 hr | Secondary alcohol (racemic mixture) | No chiral induction observed |
| BH3·THF | THF, reflux, 4 hrs | Same as above | 98% conversion |
Oxidation reactions are not typically observed due to the compound’s already oxidized sulfone and ketone groups .
Complexation with Metal Ions
The compound acts as a polydentate ligand:
| Metal Ion | pH | Complex Stoichiometry | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | 6.5 | 1:1 | 4.2 ± 0.3 |
| Fe(III) | 2.0 | 2:1 | 8.7 ± 0.5 |
Coordination occurs through the sulfone oxygen and deprotonated carboxylic acid group .
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Ring-opened thiophenol derivative | 0.03 |
| 365 nm | Water | No reaction | — |
Photodegradation pathways are significant in environmental fate studies .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial properties. A study demonstrated that 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid and its analogs showed effective inhibition against various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties :
The compound has been evaluated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. A case study highlighted its effectiveness in reducing inflammation in animal models of arthritis .
Environmental Applications
Bioremediation :
Due to its structure, this compound can be utilized in bioremediation processes. It has been shown to enhance the degradation of certain pollutants by microbial communities in contaminated environments. Research indicates that it can stimulate the growth of specific bacteria capable of degrading toxic compounds .
Analytical Chemistry
Reference Standard in Pharmaceutical Testing :
This compound serves as a reference standard for pharmaceutical testing. Its purity and stability make it suitable for quality control processes in drug development. Laboratories utilize it to ensure the accuracy of analytical methods such as HPLC and mass spectrometry .
Data Tables
Case Studies
- Antimicrobial Study : A research team tested several derivatives of benzisothiazole, including this compound against multidrug-resistant bacteria. Results showed a significant reduction in bacterial growth compared to control groups.
- Inflammation Model : In a controlled study on rats with induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain indicators over a four-week treatment period.
- Pollution Remediation Experiment : A field study assessed the impact of the compound on soil contaminated with hydrocarbons. Results indicated a 40% increase in degradation rates when treated with the compound compared to untreated controls.
Mechanism of Action
The mechanism by which 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid exerts its effects involves the interaction with cellular components. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in metabolic pathways, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: Known for its use as a preservative and biocide.
2-Mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.
Benzothiazole: A simpler structure with applications in dye synthesis and as a corrosion inhibitor.
Uniqueness
Its ability to undergo diverse chemical reactions and its effectiveness in various applications make it a unique and valuable compound in both research and industry .
Biological Activity
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid, also known by its CAS number 178755-54-9, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, particularly in antimicrobial and anti-pathogenic therapies.
- Molecular Formula : C10H9NO5S
- Molecular Weight : 255.25 g/mol
- CAS Number : 178755-54-9
Synthesis
The synthesis of this compound involves the reaction of appropriate benzisothiazole derivatives with propanoic acid derivatives. The process typically includes steps such as condensation reactions and oxidation to achieve the desired functional groups.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to inhibit the quorum sensing (QS) mechanisms in bacteria such as Pseudomonas aeruginosa, which is crucial for their virulence and biofilm formation. The ability to disrupt QS could lead to new strategies for treating infections resistant to conventional antibiotics .
Table 1: Inhibition of Quorum Sensing in Bacteria
| Compound Tested | QS Inhibition (%) | Effect on Biofilm Formation |
|---|---|---|
| This compound | TBD | Significant reduction |
| Compound 6 (5-chloro derivative) | TBD | Significant reduction |
| Control (No treatment) | 0% | No effect |
Cytotoxicity and Safety
Toxicity studies have been conducted using zebrafish embryos to assess the safety profile of the compound. The results indicated a concentration-dependent increase in mortality rates at higher concentrations, with an LC50 value of approximately 20.58 mg/L . This suggests that while the compound exhibits promising biological activity, careful consideration of its dosage is necessary.
Case Studies
A notable study focused on a series of benzothiazole derivatives, including this compound. The research demonstrated that these compounds could effectively reduce elastase production and swarming motility in Pseudomonas aeruginosa, indicating their potential use as adjuncts to traditional antibiotic therapies .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid be optimized for higher yield and purity?
- Methodological Answer : The synthesis involves reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid in an alkaline aqueous medium under controlled conditions. Key steps include:
- Maintaining an ice-water bath during reagent addition to minimize side reactions .
- Adjusting the pH to 1–2 post-reaction to precipitate the product, yielding ~50% .
- Recrystallization from a dimethylformamide (DMF)-water mixture to obtain single crystals suitable for X-ray diffraction .
- Critical Parameters : Reaction time (4.5 hours at room temperature) and stoichiometric ratios (1:1 molar ratio of benzo[d]isothiazol-3(2H)-one to chloroacetic acid) are critical for reproducibility .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Key Methods :
- Single-crystal X-ray diffraction : Determines unit cell parameters (e.g., orthorhombic system, space group , ) and hydrogen-bonding networks .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm, O–H bonds) .
- NMR : Resolves proton environments, such as aryl and methylene groups .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
- Structural Insights :
- The benzoisothiazolone ring is planar (max deviation: 0.013 Å), stabilized by O–H⋯O hydrogen bonds between carboxylic acid groups, forming chains along the [010] direction .
- Weak C–H⋯O interactions further stabilize the lattice, with bond distances of 0.86 Å (O–H) and 2.95 Å (C–H⋯O) .
- Implications : These interactions affect solubility and melting behavior, critical for formulation studies.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Approaches :
- Esterification/Amidation : Modifying the propanoic acid side chain (e.g., propyl esters) alters bioavailability and antimicrobial activity. For example, ester derivatives show enhanced antifungal properties compared to the parent acid .
- Bioactivity Assays : Standardized protocols (e.g., MIC testing against Staphylococcus aureus or Candida albicans) quantify antimicrobial potency .
Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic data?
- Troubleshooting :
- Yield Discrepancies : Variations may arise from differences in reaction temperature (e.g., ice-water bath vs. ambient cooling) or purification methods (e.g., recrystallization solvents) .
- Crystallographic Variability : Compare unit cell parameters (e.g., in vs. similar derivatives) to assess lattice packing efficiency.
Q. What conditions are optimal for growing X-ray-quality crystals of this compound?
- Protocol :
- Dissolve the crude product in a DMF-water mixture (1:1 v/v) at room temperature.
- Slow evaporation over 48–72 hours yields prismatic crystals with defined morphology .
Q. How can the anti-inflammatory potential of this compound be evaluated in vitro?
- Experimental Design :
- Cyclooxygenase (COX) Inhibition Assays : Measure IC values against COX-1/COX-2 isoforms using fluorometric or colorimetric methods .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., RAW 264.7 macrophages) to assess selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
